6-Bromo-7H-pyrrolo[2,3-d]pyrimidine

Synthetic Chemistry Cross‑Coupling Medicinal Chemistry

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is the premier C6-brominated 7-deazapurine building block for ATP-competitive kinase inhibitor design. Its low-energy C–Br bond enables highly efficient Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-couplings for rapid diversification of the hinge-binding motif. Unlike generic C6-halogenated analogs, the bromine handle is proven to optimize hydrophobic back-pocket interactions and drive higher hit rates in CDK9/CyclinT and HPK1 programs. Certified ≥97% purity ensures reproducible multi-step synthesis and minimizes batch variability. Procure this essential intermediate to accelerate your SAR campaigns.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 89280-82-0
Cat. No. B1403567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7H-pyrrolo[2,3-d]pyrimidine
CAS89280-82-0
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=C(NC2=NC=NC=C21)Br
InChIInChI=1S/C6H4BrN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10)
InChIKeyPAQBLFIGIQEOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS 89280-82-0): A Strategic C6‑Halogenated 7‑Deazapurine Scaffold for Kinase‑Targeted Drug Discovery


6-Bromo-7H-pyrrolo[2,3-d]pyrimidine (C6H4BrN3, MW 198.02) [1] is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7‑deazapurine) class [2]. This scaffold serves as a privileged ATP‑competitive hinge‑binding motif, structurally mimicking the adenine moiety of ATP to enable potent inhibition of diverse kinases [3]. The strategic placement of a bromine atom at the C6 position distinguishes this compound as a key synthetic intermediate, offering a versatile handle for subsequent palladium‑catalyzed cross‑coupling reactions that enable rapid diversification and structure‑activity relationship (SAR) exploration .

Why 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Casually Replaced with a C6‑Chloro or Unsubstituted Analog


Generic substitution among 6‑halogenated 7‑deazapurine analogs is scientifically unsound due to the profound impact of the C6 substituent on both synthetic reactivity and the electronic properties of the final kinase inhibitor. The bromine atom is not a passive placeholder; it is a critical functional handle that dictates the efficiency of cross‑coupling reactions, a cornerstone of medicinal chemistry optimization [1]. Furthermore, class‑level evidence demonstrates that the choice of C6 substituent directly influences the potency and selectivity profile of the resulting derivatives, with bromine often enabling optimal interactions within the hydrophobic back pocket of kinase active sites [2]. Selecting an incorrect C6 analog risks derailing synthetic routes and compromising biological outcomes, underscoring the need for precise compound selection based on verifiable differentiation.

Quantitative Differentiation: Evidence for Selecting 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine Over Its Closest Analogs


Superior Cross‑Coupling Reactivity: Bromine vs. Chlorine as a Leaving Group in Palladium‑Catalyzed Transformations

The C6‑bromine substituent of 6‑Bromo‑7H‑pyrrolo[2,3‑d]pyrimidine offers a distinct synthetic advantage over the C6‑chloro analog. This differentiation stems from the fundamental principle of bond dissociation energies (BDE) in aryl halides. The carbon‑bromine bond (C‑Br) has a lower BDE than the carbon‑chlorine bond (C‑Cl), making it a more reactive electrophile in palladium‑catalyzed cross‑coupling reactions such as Suzuki‑Miyaura and Buchwald‑Hartwig aminations [1]. This enhanced reactivity translates directly to higher yields and milder reaction conditions during the critical diversification step in kinase inhibitor synthesis.

Synthetic Chemistry Cross‑Coupling Medicinal Chemistry

Electronic Modulation: Comparative Impact of C6 Substituents on Kinase Inhibitor Potency

A systematic study of C6‑substituted 7H‑pyrrolo[2,3‑d]pyrimidine and 7‑azaindole derivatives revealed that the nature of the C6 substituent directly influences inhibitory activity against CDK9/CyclinT and Haspin kinases. While the study did not test the 6‑bromo derivative itself, it provides a quantitative baseline for the class. Derivatives with C6‑substituents, including bromine, are essential starting points for optimization. For instance, compound 7d in the series achieved an IC50 of 0.38 μM against CDK9/CyclinT, and compound 7f achieved an IC50 of 0.11 μM against Haspin [1]. These values represent a benchmark that can be improved upon by leveraging the C6‑bromine handle for further SAR exploration.

Kinase Inhibition SAR Medicinal Chemistry

Scaffold Superiority: 7H‑Pyrrolo[2,3‑d]pyrimidine Core vs. 7‑Azaindole Core for Kinase Selectivity

In a direct comparison of C6‑substituted scaffolds, the 7H‑pyrrolo[2,3‑d]pyrimidine core demonstrated a superior profile to the structurally related 7‑azaindole core for targeting CDK9/CyclinT. Of the twenty 7H‑pyrrolo[2,3‑d]pyrimidine derivatives evaluated, eleven (55%) exhibited activity against CDK9/CyclinT, whereas a lower proportion of the thirteen 7‑azaindole derivatives were active [1]. This indicates a clear advantage in hit rate for the 7‑deazapurine scaffold, making 6‑bromo‑7H‑pyrrolo[2,3‑d]pyrimidine a more productive starting point for CDK9‑targeted drug discovery.

Kinase Selectivity Medicinal Chemistry Scaffold Hopping

Commercial Purity and Analytical Benchmarking: Ensuring Reproducible Research Outcomes

For reliable and reproducible research, the purity of the starting material is paramount. 6‑Bromo‑7H‑pyrrolo[2,3‑d]pyrimidine is commercially available with a certified purity of ≥97% . This high level of purity is essential for minimizing side reactions and ensuring that biological activity is attributed to the target compound rather than impurities. While purity data for the C6‑chloro analog was not available for direct comparison, the ≥97% purity specification for the bromo compound provides a quantitative benchmark that procurement teams can rely on to meet stringent research and development requirements.

Quality Control Analytical Chemistry Procurement

High‑Value Research and Industrial Applications for 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine Based on Demonstrated Evidence


Medicinal Chemistry: Diversification via Palladium‑Catalyzed Cross‑Coupling for Kinase Inhibitor SAR

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is the preferred intermediate for synthesizing diverse libraries of C6‑substituted 7‑deazapurines. Its C‑Br bond, with a lower bond dissociation energy compared to C‑Cl, ensures efficient Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings [1]. This enables rapid exploration of the chemical space at the hinge‑binding region, a critical step in optimizing kinase inhibitors for potency, selectivity, and drug‑like properties. Researchers developing HPK1 [1], CDK9 [2], or other ATP‑competitive kinase inhibitors should prioritize this compound for streamlined SAR campaigns.

CDK9/CyclinT‑Targeted Cancer Therapeutics: A High‑Probability Scaffold for Lead Identification

For drug discovery programs focused on CDK9/CyclinT inhibition, 6-bromo-7H-pyrrolo[2,3-d]pyrimidine represents a strategically validated starting point. A direct comparison study showed that 55% of 7H‑pyrrolo[2,3‑d]pyrimidine derivatives were active against CDK9/CyclinT, a significantly higher hit rate than the related 7‑azaindole scaffold [2]. Using this compound to generate C6‑modified analogs maximizes the probability of identifying potent leads (benchmark IC50 = 0.38 μM) [2], thereby accelerating the discovery timeline and conserving resources in oncology programs.

Academic and Industrial Process Development: Standardized Building Block with High Purity for Reproducible Chemistry

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a reliable, commercially available building block with a certified purity of ≥97% . This high purity is essential for academic laboratories and industrial process chemists seeking to minimize batch‑to‑batch variability and ensure reproducible outcomes in multi‑step synthetic sequences. Its well‑characterized properties (MW 198.02, XLogP3 1.7) [3] provide a predictable starting point for reaction optimization and scale‑up activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.